molecular formula C27H29N5O4S B2998235 N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959499-03-7

N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No.: B2998235
CAS No.: 959499-03-7
M. Wt: 519.62
InChI Key: BXCKNBOCILPBFO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. This compound incorporates a sulfanyl (-S-) bridge connecting a 3-methoxyanilino group to the quinazolinone scaffold, with a cyclohexyl-substituted acetamide moiety at the 2-position.

Properties

IUPAC Name

N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4S/c1-36-19-11-7-10-18(14-19)29-24(34)16-37-27-31-21-13-6-5-12-20(21)25-30-22(26(35)32(25)27)15-23(33)28-17-8-3-2-4-9-17/h5-7,10-14,17,22H,2-4,8-9,15-16H2,1H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCKNBOCILPBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activity based on various studies, highlighting its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclohexyl group : Enhances lipophilicity and potential bioavailability.
  • Imidazo[1,2-c]quinazoline moiety : Known for various biological activities, including anticancer properties.
  • Methoxyanilino and thioether functionalities : These groups may contribute to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity.

In Vitro Studies

  • Cell Line Testing : The compound was tested against several cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The results indicated:
    • HOP-92 Cell Line : Log GI(50) = -6.01
    • U251 Cell Line : Log GI(50) = -6.00
      These values suggest potent cytotoxic effects against these cancer types .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, although detailed mechanistic studies are still required.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity in preliminary screenings. It was evaluated against various bacterial strains, demonstrating moderate effectiveness. The specific mechanisms by which it exerts antibacterial effects are under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure significantly affect biological activity. For instance:

Modification Effect on Activity
Addition of methoxy groupsIncreased lipophilicity and improved cellular uptake
Variation in cyclohexyl substitutionAlters binding affinity to target proteins
Changes in the imidazoquinazoline coreImpacts cytotoxicity and selectivity towards cancer cells

These findings highlight the importance of structural modifications in enhancing the therapeutic potential of similar compounds.

Case Studies

Several case studies have been documented that illustrate the efficacy of related compounds:

  • Compound 4.10 : Identified in a series of synthesized derivatives, it exhibited selective toxicity towards NSCLC cell lines, reinforcing the potential of imidazoquinazoline derivatives in targeted cancer therapy .
  • Antimicrobial Efficacy : Compounds structurally similar to N-cyclohexyl derivatives have been shown to inhibit bioluminescence in Photobacterium leiognathi, indicating potential applications in antimicrobial therapy .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Compound 22 (): 2-(1-cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate Differences: Replaces the imidazoquinazolinone core with a benzoimidazole ring. Impact: Reduced hydrogen-bonding capacity due to the absence of the quinazolinone’s carbonyl groups. The acetate ester (vs. acetamide) may alter metabolic stability .
  • 10VP91 () : 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide

    • Differences : Retains the benzoimidazole core but substitutes the bicyclic amine group.
    • Impact : Enhanced steric bulk and chirality may improve target specificity but reduce solubility .
  • Compound in : N-(3-methoxyphenyl)-2-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide Differences: Triazole ring replaces imidazoquinazolinone; methylsulfanyl group modifies electronic properties. Impact: Triazole’s π-π stacking ability may enhance binding to aromatic residues in enzymes .

Substituent Variations

  • Compound in : N-cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide Differences: Propanamide chain (vs. acetamide) and 2-methoxyphenyl (vs. 3-methoxyanilino). Impact: Longer alkyl chain increases lipophilicity; ortho-methoxy group may sterically hinder interactions .

Common Strategies

  • Ester Hydrolysis and Coupling (): Compound 22 is synthesized via esterification and purified via flash chromatography. The target compound likely follows similar steps, substituting reagents to introduce the imidazoquinazolinone core .
  • Amide Bond Formation () :
    • Carbodiimide-mediated coupling (e.g., EDC/HOBt) is standard for introducing acetamide groups, as seen in .

Physicochemical and Bioactive Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Imidazoquinazolinone Cyclohexyl, 3-methoxyanilino, sulfanyl ~553 (estimated) High H-bonding, moderate logP
Compound 22 () Benzoimidazole Cyclohexyl, acetate ester 330.4 Ester prone to hydrolysis
10VP91 () Benzoimidazole Bicyclic amine, acetamide 423.5 Chirality, high steric bulk
Compound Triazole Methylsulfanylphenyl, acetamide 440.5 Enhanced π-π stacking
Compound Imidazoquinazolinone Propanamide, 2-methoxyphenyl 533.6 Increased lipophilicity

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